molecular formula C15H20O3 B1352715 8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane CAS No. 92829-83-9

8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane

Cat. No. B1352715
CAS RN: 92829-83-9
M. Wt: 248.32 g/mol
InChI Key: ODHJKDCIQWMCOS-UHFFFAOYSA-N
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Patent
US05817776

Procedure details

A solution of 4-benzyloxy cyclohexanone ethylene ketal 40 (5.0 g, 20.1 mmol) in methanol (20 mL) and 1N HCl (0.5 mL) was stirred overnight at 25° C. (Step 37). The mixture was neutralized by addition of 1N NaHCO3 (0.5 mL), solvent removed by roto-evaporation, and the residue chromatographed on silica gel using 15:85 ethyl acetate /hexane. Yield of the ketone 41 was 2.7 g ##STR8## (67%); Rf=0.35; 1H NMR (CDCl3) δ2.3 (m, 8H, ring-CH2), 3.6 (m, 1H, CH--O ), 4.6 (s, 2H, CH2 --O).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1O[C:4]2([CH2:9][CH2:8][CH:7]([O:10][CH2:11][C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH2:6][CH2:5]2)[O:3]C1.C([O-])(O)=O.[Na+]>CO.Cl>[CH2:11]([O:10][CH:7]1[CH2:8][CH2:9][C:4](=[O:3])[CH2:5][CH2:6]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1COC2(CCC(CC2)OCC2=CC=CC=C2)O1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removed by roto-evaporation
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel using 15:85 ethyl acetate /hexane

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.